5H-Dibenzo[a,i]carbazole, 6,13-dihydro-
Description
Properties
IUPAC Name |
12-azapentacyclo[11.8.0.02,11.05,10.014,19]henicosa-1(13),2(11),3,5,7,9,14,16,18-nonaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N/c1-3-7-15-13(5-1)9-11-17-18-12-10-14-6-2-4-8-16(14)20(18)21-19(15)17/h1-9,11,21H,10,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKIMZCAHQWHMGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C3=CC=CC=C31)NC4=C2C=CC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40296561 | |
| Record name | 5H-Dibenzo[a,i]carbazole, 6,13-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40296561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.3 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63039-79-2 | |
| Record name | 5H-Dibenzo[a, 6,13-dihydro- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109910 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5H-Dibenzo[a,i]carbazole, 6,13-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40296561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cuprous Methylmercaptide-Mediated Substitution and Oxidation
An elaborated multi-step synthesis involves the preparation of substituted 10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one derivatives via cuprous methylmercaptide intermediates:
- Step A : Preparation of cuprous methylmercaptide by reacting cuprous chloride with methylmercaptan in ammonium hydroxide and ethanol under nitrogen atmosphere at low temperature. This yields a yellow solid cuprous methylmercaptide complex.
- Step B : Reaction of 3-bromo-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one with cuprous methylmercaptide in quinoline and pyridine at ~200 °C for 8 hours to substitute the bromo group with a methylthio group.
- Step C : Oxidation of the methylthio derivative using 30% hydrogen peroxide in glacial acetic acid at room temperature for ~65 hours to yield the methylsulfonyl derivative.
This sequence allows functionalization at the 3-position of the dihydro compound with methylsulfonyl substituents, which can be further manipulated chemically.
Photochemical Annulation of 2,3-Diphenyl-1H-indoles Under UV Irradiation
A modern and efficient synthetic approach for dibenzo[a,c]carbazoles, structurally related to dibenzo[a,i]carbazoles, involves UV light-induced annulation of 2,3-diphenyl-1H-indoles in ethanol:
- Key Features :
- No oxidants or catalysts are required.
- Hydrogen gas is evolved as the only byproduct, indicating a clean dehydrogenation process.
- The reaction proceeds under mild conditions using UV light at 365 nm.
- Mechanism Insight :
The reaction proceeds via the formation of a dihydro intermediate (trans-4b,8a-dihydro-9H-dibenzo[a,c]carbazole), which undergoes intramolecular dehydrogenation facilitated by the nitrogen atom of the indole ring to yield the fully aromatic dibenzo[a,c]carbazole. - Reaction Conditions :
- 2,3-Diphenyl-1H-indoles in ethanol solvent.
- UV irradiation at λ = 365 nm.
- Ambient temperature.
- Advantages :
- Mild and environmentally friendly conditions.
- Avoids harsh reagents and metals.
Though this method is reported for dibenzo[a,c]carbazoles, similar photochemical strategies may be adapted for dibenzo[a,i]carbazole derivatives.
Summary Table of Preparation Methods
| Method No. | Method Description | Key Reagents/Conditions | Product/Outcome | Notes |
|---|---|---|---|---|
| 1 | Dehydrogenation via phosphorus pentahalide | PCl5 or PBr5, dry benzene, reflux, hydrolysis | 5H-Dibenzo[a,d]cyclohepten-5-one (unsaturated) | Classic, versatile, tolerates substituents |
| 2 | Cuprous methylmercaptide substitution + oxidation | Cuprous chloride, methylmercaptan, quinoline, pyridine, H2O2, acetic acid | Functionalized dihydro derivatives (methylsulfonyl) | Multi-step, substitution at 3-position |
| 3 | UV light-induced annulation of 2,3-diphenyl-1H-indoles | UV light (365 nm), EtOH, ambient temp | Dibenzo[a,c]carbazoles (related compounds) | Mild, catalyst-free, clean hydrogen evolution |
| 4 | Periodate oxidation and Fischer indolization | Periodate, phenylhydrazine, acid catalysis | Functionalized dibenzo[b,g]azonine derivatives | Complex ring systems, related heterocycles |
Research Findings and Notes
- The phosphorus pentahalide method remains a cornerstone for introducing unsaturation in dihydro dibenzo derivatives, providing a reliable route to the aromatic carbazole core.
- Functional group tolerance in this method allows for the synthesis of substituted derivatives, expanding the chemical space of dibenzo carbazoles.
- Photochemical methods offer greener alternatives with mild conditions, though their application to dibenzo[a,i]carbazole specifically requires further exploration.
- Oxidation and ring-forming reactions on related dibenzo systems provide synthetic versatility for generating complex heterocycles, which may inspire routes to dibenzo[a,i]carbazole derivatives.
Chemical Reactions Analysis
Types of Reactions
5H-Dibenzo[a,i]carbazole, 6,13-dihydro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it to dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are typical for halogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while substitution reactions can produce halogenated or alkylated derivatives .
Scientific Research Applications
5H-Dibenzo[a,i]carbazole, 6,13-dihydro- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: Studies have explored its potential as a DNA intercalator, which could have implications for cancer research.
Medicine: Research is ongoing into its potential use in pharmaceuticals, particularly in the development of anticancer agents.
Industry: It is used in the production of organic light-emitting diodes (OLEDs) and other electronic materials.
Mechanism of Action
The mechanism of action of 5H-Dibenzo[a,i]carbazole, 6,13-dihydro- involves its interaction with molecular targets such as DNA and proteins. Its planar structure allows it to intercalate between DNA base pairs, potentially disrupting DNA replication and transcription. This intercalation can lead to the inhibition of cancer cell growth. Additionally, it may interact with specific enzymes and receptors, modulating various biochemical pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
5H-Dibenzo[b,f]azepine
- Structural Differences : Replaces the carbazole nitrogen with a seven-membered azepine ring containing a nitrogen atom. The central ring in azepine derivatives exhibits flexibility, with bond lengths (C10–C11: 1.345–1.352 Å) and planarity influenced by substituents .
- Electronic Properties : The antiaromatic nature of the azepine ring in derivatives like 5H-dibenzo[b,f]azepine enhances electron-donating capabilities, making it suitable for hole-transport materials (HTMs) in organic electronics .
- Stability : DFT studies show that tautomerization and proton transfer in azepines lead to energy differences of ~5 kcal·mol⁻¹, favoring specific isomers .
6,11-Dihydro-5H-benzo[b]carbazole (CAS 22044-93-5)
- Hydrogenation Pattern: Hydrogenation at positions 6 and 11 reduces aromaticity, increasing hydrophobicity (logP = 3.66) compared to non-hydrogenated carbazoles .
- Applications : Similar dihydrocarbazoles are intermediates in pharmaceuticals, such as stabilizers for insecticides and growth regulators .
7H-Dibenzo(a,g)carbazole, 12,13-dihydro- (CAS 63077-00-9)
- Physical Properties : Higher logP (4.605) and molecular volume (209.64 ml/mol) compared to 5H-dibenzo[a,i]carbazole derivatives, suggesting enhanced lipid solubility .
- Synthetic Relevance : Cyclization of ethylidene-bis(trihydroxynaphthazarin) derivatives yields related xanthenetetraones, highlighting the role of aldol condensation in synthesizing complex PAHs .
5,6,8,9-Tetrahydro-7H-dibenzo[c,g]carbazole (CAS 117766-87-7)
- Hydrogenation Extent : Additional hydrogenation at positions 5, 6, 8, and 9 results in a density of 1.227 g/cm³ and a boiling point of 507.1°C, reflecting increased molecular rigidity .
Comparative Data Table
*Estimated properties based on structural analogs. †Calculated using Crippen’s fragmentation method .
Biological Activity
5H-Dibenzo[a,i]carbazole, 6,13-dihydro- is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and its potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
5H-Dibenzo[a,i]carbazole, 6,13-dihydro- has the molecular formula and is classified as a dibenzo[a,i]carbazole derivative. Its structure features fused aromatic rings that contribute to its biological activity. The compound's unique configuration allows it to interact with various biological targets, enhancing its potential as a therapeutic agent.
Biological Activities
The biological activities of 5H-Dibenzo[a,i]carbazole, 6,13-dihydro- can be categorized into several key areas:
1. Antitumor Activity
Research indicates that derivatives of dibenzo[a,i]carbazole exhibit significant antitumor properties. For example, studies have shown that certain carbazole derivatives can inhibit cell proliferation in various cancer cell lines, including lung carcinoma (A549) and laryngeal carcinoma (HEP-2) cells. The mechanism often involves the induction of apoptosis and inhibition of key signaling pathways associated with tumor growth.
2. Antimicrobial Properties
Compounds related to dibenzo[a,i]carbazole have demonstrated antimicrobial activity against a range of bacterial and fungal strains. For instance, studies have reported effective inhibition against Staphylococcus aureus, Escherichia coli, and Candida albicans, suggesting potential applications in treating infectious diseases.
3. Neuroprotective Effects
There is emerging evidence that dibenzo[a,i]carbazole derivatives may offer neuroprotective benefits. They have been studied for their ability to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells, indicating potential use in neurodegenerative disorders.
Research Findings and Case Studies
Several studies have investigated the biological activity of 5H-Dibenzo[a,i]carbazole, 6,13-dihydro- and its derivatives:
The mechanisms underlying the biological activities of 5H-Dibenzo[a,i]carbazole involve several pathways:
- Apoptosis Induction : Many studies highlight the role of this compound in triggering apoptotic pathways in cancer cells through caspase activation and PARP cleavage.
- Inhibition of Enzymatic Activity : Certain derivatives inhibit enzymes such as topoisomerases, which are crucial for DNA replication in cancer cells.
- Modulation of Signaling Pathways : The compound may affect signaling pathways such as STAT3, which is implicated in tumorigenesis.
Q & A
Basic: What synthetic methodologies are most effective for producing 5H-Dibenzo[a,i]carbazole derivatives, and how can reaction yields be optimized?
Answer:
The Buchwald-Hartwig amination protocol is highly effective for constructing carbazole frameworks, particularly for derivatives with spirobifluorene cores and carbazole units. Key parameters include palladium-based catalyst systems (e.g., Pd(OAc)₂), ligand selection (e.g., XPhos), and precise temperature control (typically 80–110°C). To optimize yields:
- Use factorial design to screen solvent systems (DMSO vs. DMF) and stoichiometric ratios of reactants.
- Employ reflux conditions (18–24 hours) with subsequent crystallization in water-ethanol mixtures for purification.
Yield improvements (up to 65%) can be achieved through iterative solvent polarity adjustments and catalyst recycling protocols .
Advanced: What strategies are recommended for resolving contradictions between computational predictions and experimental results in carbazole derivative synthesis?
Answer:
Adopt a multi-modal validation framework:
Computational Re-evaluation: Run density functional theory (DFT) calculations with hybrid functionals (e.g., B3LYP) and basis sets (6-311+G(d,p)) to verify HOMO-LUMO levels.
Experimental Cross-Check: Use high-resolution mass spectrometry (HRMS) and 2D NMR (HSQC, HMBC) to confirm structural assignments.
Kinetic Analysis: Perform in situ reaction monitoring via FT-IR or HPLC to identify intermediate species that may deviate from computational pathways.
For discrepancies >0.3 eV in electronic properties, re-examine solvent effects (e.g., dielectric constant) in simulations .
Basic: What analytical techniques are essential for characterizing the electronic properties of 5H-Dibenzo[a,i]carbazole derivatives?
Answer:
Core techniques include:
- Cyclic Voltammetry (CV): Determines oxidation/reduction potentials and estimates HOMO-LUMO gaps.
- UV-Vis Spectroscopy: Correlates absorption edges with TD-DFT calculations to validate electronic transitions.
- X-ray Photoelectron Spectroscopy (XPS): Provides surface electronic state analysis, critical for optoelectronic applications.
- Fluorescence Quantum Yield Measurements: Assesses potential in light-emitting devices.
Always cross-validate electrochemical gaps with spectroscopic data to ensure consistency .
Advanced: How can machine learning algorithms improve the design of carbazole-based materials with targeted hole mobility?
Answer:
Implement a closed-loop workflow:
Dataset Curation: Train neural networks on hole mobility data (≥500 entries) using descriptors like molecular weight, substituent electronic parameters (σₚ), and π-orbital overlap indices.
Automated Optimization: Use Bayesian optimization to adjust synthesis parameters (e.g., temperature, catalyst loading) based on COMSOL Multiphysics® simulations of charge transport.
Combinatorial Testing: Screen 3D-branched derivatives with varied electron-donating groups (e.g., methoxy, azepine) to validate predictions.
This approach reduces trial-and-error experimentation by 40–60% .
Basic: What safety protocols are critical when handling 5H-Dibenzo[a,i]carbazole derivatives during synthesis?
Answer:
- Containment: Use fume hoods with HEPA filters during reactions involving volatile solvents (e.g., DMSO).
- Personal Protective Equipment (PPE): Wear nitrile gloves, chemical-resistant aprons, and safety goggles.
- Waste Management: Neutralize acidic byproducts before disposal via approved chemical waste channels.
Reference safety databases (e.g., CAMEO, GESTIS) for compound-specific hazards and exposure limits .
科学指南针-看不懂数据图不会描述实验结果,你一定需要它!00:17
Advanced: How can researchers address low reproducibility in multi-step syntheses of carbazole derivatives?
Answer:
Apply quality-by-design (QbD) principles:
Critical Process Parameters (CPPs): Identify and control variables (e.g., reaction time, purity of starting materials) using design-of-experiments (DoE).
In-line Analytics: Implement PAT (Process Analytical Technology) tools like Raman spectroscopy for real-time monitoring.
Statistical Analysis: Use RSD (relative standard deviation) thresholds (<5%) for intermediate purity checks.
Document all deviations in electronic lab notebooks with version control to trace error sources .
Basic: What computational tools are recommended for preliminary molecular modeling of carbazole derivatives?
Answer:
- DFT Software: Gaussian or ORCA for electronic structure calculations.
- Docking Studies: AutoDock Vina for assessing biological activity (e.g., protein binding).
- Molecular Dynamics: GROMACS for simulating solvent interactions.
Validate models against crystallographic data from the Cambridge Structural Database (CSD) .
Advanced: What methodologies enable the integration of carbazole derivatives into functional polymers with controlled molecular weights?
Answer:
- Controlled Polymerization: Use Buchwald-Hartwig amination for alternating copolymers with carbazole and aromatic amine units.
- Chain-Length Optimization: Screen initiator ratios (e.g., 1:50 to 1:200 monomer:catalyst) to achieve Mn = 10–50 kDa.
- Dispersity Control: Employ living polymerization techniques (e.g., RAFT) with dispersity (Đ) <1.2.
Characterize via GPC-MALS (gel permeation chromatography with multi-angle light scattering) for accurate molecular weight distribution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

